Chromium; pentane-2,4-dione

Description

Significance in Coordination Chemistry and Advanced Materials Science

Chromium(III) acetylacetonate (B107027) is a classic example of an octahedral complex, where the three bidentate acetylacetonate ligands coordinate to the chromium center through their oxygen atoms, forming a six-membered chelate ring. wikipedia.orgwikipedia.org This stable chelate structure is a cornerstone in the study of coordination chemistry. cymitquimica.com The compound's paramagnetism, arising from three unpaired electrons in the d-orbitals of the Cr(III) ion, makes it a valuable tool in nuclear magnetic resonance (NMR) spectroscopy as a relaxation agent. wikipedia.orgwikipedia.org By reducing the spin-lattice relaxation times of other nuclei in a sample, it allows for faster data acquisition and improved signal intensity, particularly in quantitative ¹³C NMR. wikipedia.orgtandfonline.com

In the realm of advanced materials science, Chromium(III) acetylacetonate serves as a versatile precursor for the synthesis of various chromium-containing materials. nbinno.com It is used to create chromium oxide nanoparticles, which have potential applications in catalysis and energy storage. nbinno.com Furthermore, it acts as a precursor for chromium nitride-based metallic coatings and as a dopant in the preparation of materials like transparent conductive coatings for optoelectronic devices. nbinno.comchemicalbook.comsigmaaldrich.com

Historical Context of Metal Acetylacetonate Complexes in Academic Research

Metal acetylacetonate complexes, including the chromium analogue, hold a significant place in the history of chemistry. They were among the first coordination compounds to be recognized as such, playing a crucial role in the development of coordination theory. researchgate.net Their unexpected volatility was a subject of intense investigation, particularly during World War II, for potential applications in isotope separation. researchgate.net The study of these complexes has provided fundamental insights into the structure, bonding, and reactivity of coordination compounds.

Current Research Frontiers and Emerging Trends for Chromium(III) Pentane-2,4-dione

Contemporary research continues to uncover new applications and properties of Chromium(III) pentane-2,4-dione and related complexes. A significant area of exploration is in catalysis. It has been utilized as a catalyst in a variety of organic reactions, including the oxidation of alcohols, polymerization of olefins, and in the formation of redox systems for flow batteries. ontosight.aichemicalbook.comguidechem.com

Recent advancements have also focused on its role in photocatalysis. researchgate.netrsc.org Researchers are exploring the photophysical and redox properties of chromium complexes to design new photocatalysts for applications in solar energy conversion and organic synthesis. rsc.org The development of novel chromium complexes with tailored ligand architectures is an active area of research, aiming to create more efficient and selective catalysts. rsc.orgmdpi.com Furthermore, the compound is being investigated for its ability to modify the surface properties of polymers like polyurethanes. guidechem.comsigmaaldrich.com The synthesis of derivatives, such as tris(3-bromo-acetylacetonato) chromium(III), allows for further functionalization and anchoring onto supports like nanoporous silica (B1680970), opening up new avenues for heterogeneous catalysis. kashanu.ac.ir

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H24CrO6 |

|---|---|

Molecular Weight |

352.34 g/mol |

IUPAC Name |

chromium;pentane-2,4-dione |

InChI |

InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; |

InChI Key |

XEHUIDSUOAGHBW-UHFFFAOYSA-N |

Canonical SMILES |

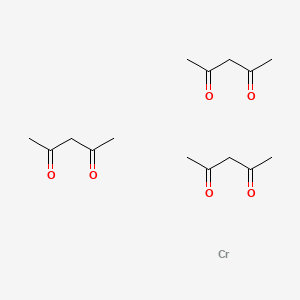

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cr] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Routes for Chromium Iii Pentane 2,4 Dione

Conventional Synthetic Approaches for Tris(acetylacetonato)chromium(III) Complexes

CrCl₃ + 3 Hacac + 3 NH₃ → Cr(acac)₃ + 3 NH₄Cl

An alternative conventional approach involves the direct reaction of chromium(III) oxide (Cr₂O₃) with acetylacetone (B45752). wikipedia.org This method is notable for its simplicity and high yield. The reaction proceeds by refluxing chromium(III) oxide with an excess of acetylacetone, leading to the formation of Cr(acac)₃ and water. wikipedia.org

Cr₂O₃ + 6 Hacac → 2 Cr(acac)₃ + 3 H₂O

Another reported method employs chromium(III) nitrate (B79036) nonahydrate [Cr(NO₃)₃·9H₂O] in an aqueous solution with urea (B33335) and acetylacetone. kashanu.ac.ir The product can be purified by recrystallization from solvents like a mixture of toluene (B28343) and petroleum ether. kashanu.ac.ir The choice of chromium salt and base can influence the reaction conditions and the purity of the final product.

| Starting Material | Reagents | Yield (%) | Reference |

| CrCl₃·6H₂O | Urea, Acetylacetone | 83 | google.com |

| Cr₂O₃ | Acetylacetone | ~78 | |

| Cr(NO₃)₃·9H₂O | Urea, Acetylacetone | Not Specified | kashanu.ac.ir |

Mechanochemical and Self-Propagating Synthesis Techniques for Chromium(III) Acetylacetonate (B107027)

In recent years, solvent-free synthetic methods have gained traction due to their environmental benefits and potential for high efficiency. Mechanochemistry, which involves inducing reactions through mechanical force, has been successfully applied to the synthesis of Cr(acac)₃. researchgate.netresearchgate.net

One such method involves the mechanical activation of a solid mixture of chromium(III) chloride and sodium acetylacetonate. researchgate.net This process can be carried out using a ball mill. The mechanical energy provided during milling initiates the solid-state reaction, leading to the formation of chromium(III) acetylacetonate. researchgate.netresearchgate.net

The key parameters influencing the success and characteristics of the SHS reaction include the duration of mechanical activation and the stoichiometry of the reactants. researchgate.net Research has shown that these factors affect the temperature and velocity of the combustion wave, as well as the yield of the final product. researchgate.net

| Synthesis Technique | Reactants | Key Features | Reference |

| Mechanochemical Synthesis | CrCl₃, Sodium Acetylacetonate | Solvent-free, Ball-milling | researchgate.netresearchgate.net |

| Self-Propagating Synthesis | Mechanically activated CrCl₃ and Sodium Acetylacetonate | Rapid, Self-sustaining combustion wave | researchgate.net |

Targeted Synthesis of Substituted Chromium(III) Acetylacetonate Derivatives

The modification of the acetylacetonate ligand offers a pathway to tune the physical and chemical properties of the resulting chromium(III) complex. This can be achieved through strategies involving ligand functionalization either before or after coordination to the metal center.

Strategies for Ligand Functionalization Pre- and Post-Coordination

Ligand functionalization can be performed pre-coordination, where the acetylacetone molecule is first modified and then reacted with a chromium(III) source. An example of this is the synthesis of ester-functionalized chromium(III) acetylacetonate complexes. rsc.orgresearchgate.net This involves a conjugate addition of acetylacetone to various acrylate (B77674) derivatives to create 3-substituted ligands. These modified ligands are then deprotonated and reacted with a chromium(III) precursor, such as CrCl₃(thf)₃, to form the final complex. rsc.orgresearchgate.net

Alternatively, post-coordination modification involves the direct functionalization of the coordinated acetylacetonate ligands in the Cr(acac)₃ complex. The complex is relatively inert to substitution, but the γ-carbon (the central carbon atom of the acetylacetonate backbone) is susceptible to electrophilic substitution. wikipedia.orguchile.cl This allows for the introduction of various functional groups onto the ligand framework while it remains coordinated to the chromium ion.

Synthesis of Halogenated and Other Substituted Acetylacetonate Chromium(III) Complexes

A significant area of research has been the synthesis of halogenated derivatives of Cr(acac)₃. Electrophilic halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine monochloride (ICl) can be used to introduce chlorine, bromine, and iodine atoms, respectively, at the γ-position of the acetylacetonate ring. oup.comacs.org For instance, tris(3-bromo-acetylacetonato)chromium(III) (Cr(Br-acac)₃) can be prepared by reacting Cr(acac)₃ with NBS. kashanu.ac.irresearchgate.net

The halogenation can also be carried out on mixed-ligand chromium(III) complexes containing one acetylacetonate ligand. oup.com The reactivity towards halogenation can be influenced by the other ligands present in the coordination sphere. oup.com

Beyond halogenation, other substituents can be introduced. For example, nitration of Cr(acac)₃ can be achieved, leading to mono-, di-, and trisubstituted derivatives. uchile.cl Phenyl-substituted chromium(III) acetylacetonate complexes have also been synthesized through a disproportionation reaction between Cr(acac)₃ and 1,3-diphenyl-1,3-propandione. rsc.orgresearchgate.net These synthetic strategies provide a versatile toolkit for creating a wide range of functionalized chromium(III) pentane-2,4-dione complexes with tailored properties. rsc.org

| Derivative | Synthetic Method | Reagents | Reference |

| Tris(3-bromo-acetylacetonato)chromium(III) | Post-coordination halogenation | Cr(acac)₃, N-bromosuccinimide (NBS) | kashanu.ac.irresearchgate.net |

| Chloro-substituted Cr(acac) complex | Post-coordination halogenation | Mixed-ligand Cr(acac) complex, N-chlorosuccinimide (NCS) | oup.com |

| Ester-functionalized Cr(acac) derivative | Pre-coordination functionalization | Modified acetylacetone, CrCl₃(thf)₃ | rsc.orgresearchgate.net |

| Phenyl-substituted Cr(acac) derivative | Disproportionation reaction | Cr(acac)₃, 1,3-diphenyl-1,3-propandione | rsc.orgresearchgate.net |

Coordination Chemistry and Ligand Field Theory of Chromium Iii Acetylacetonate

Electronic Structure and Spin States in Chromium(III) Acetylacetonate (B107027) Complexes

The electronic configuration of the chromium(III) ion, a d³ metal center, in an octahedral ligand field dictates the fundamental electronic properties of chromium(III) acetylacetonate, commonly abbreviated as Cr(acac)₃. The three d-electrons occupy the lower energy t₂g orbitals, resulting in a (t₂g)³(eg)⁰ configuration. wikipedia.org This arrangement gives rise to a quartet ground state (S=3/2), meaning the complex has three unpaired electrons. wikipedia.org This high-spin configuration is a consequence of the relatively weak ligand field produced by the acetylacetonate ligands, which is not strong enough to overcome the spin-pairing energy.

The paramagnetism of Cr(acac)₃ is a direct result of these three unpaired electrons. wikipedia.orgjeol.com This property makes the complex a useful relaxation agent in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org The interaction between the unpaired electrons of the chromium ion and the nuclei of the acetylacetonate ligand leads to significant shifting and broadening of the ligand's NMR signals, a phenomenon known as the Fermi-contact interaction. jeol.com

Ligand Field Effects and Their Influence on Electronic Transitions

The interaction between the chromium(III) d-orbitals and the ligand orbitals leads to the splitting of the d-orbitals into the t₂g and eg sets, a central concept of ligand field theory. The energy difference between these sets is denoted as Δo (or 10Dq). The acetylacetonate ligand is considered to create a medium-strength ligand field. unige.ch

The color of Cr(acac)₃, typically a deep maroon or reddish-purple, arises from electronic transitions between these split d-orbitals, known as d-d transitions. wikipedia.org These transitions are formally Laporte-forbidden (as they involve transitions between orbitals of the same parity), but they become partially allowed through vibronic coupling and deviations from perfect octahedral symmetry. The two primary spin-allowed d-d transitions observed in the electronic absorption spectrum of Cr(acac)₃ are:

⁴A₂g → ⁴T₂g

⁴A₂g → ⁴T₁g

Femtosecond time-resolved absorption spectroscopy has been employed to study the ultrafast dynamics following photoexcitation into these ligand-field bands. nih.gov Upon excitation, the complex undergoes rapid intersystem crossing (ISC) from the initial quartet excited state (⁴T₂) to a doublet excited state (²E). nih.gov This ISC process is remarkably fast, occurring on a timescale of less than 100 femtoseconds and competes effectively with vibrational relaxation in the ⁴T₂ state. nih.gov The subsequent decay from the ²E state involves vibrational cooling. nih.gov

| Spectroscopic Parameter | Value | Reference |

| Ligand Field Splitting (Δo) | ~17,600 cm⁻¹ | unige.ch |

| Racah Parameter (B) | ~703 cm⁻¹ (for a related complex) | unige.ch |

| ⁴A₂g → ⁴T₂g Transition | ~566 nm | unige.ch |

| ⁴A₂g → ⁴T₁g Transition | ~328 nm | unige.ch |

Chelation Dynamics and Conformational Analysis of the Acetylacetonate Ligand in Cr(III) Complexes

The tris(acetylacetonato)chromium(III) complex adopts a pseudo-octahedral geometry with the three bidentate acetylacetonate ligands wrapping around the central chromium ion. acs.org This arrangement results in a propeller-like structure with idealized D₃ symmetry. wikipedia.org Due to this symmetry, the complex is chiral and can exist as two non-superimposable mirror images, the Δ and Λ enantiomers. These enantiomers can be resolved, for instance, by forming adducts with chiral molecules like dibenzoyltartrate. wikipedia.org

The acetylacetonate ligand coordinates to the chromium(III) ion through its two oxygen atoms, forming a stable six-membered chelate ring. The delocalization of π-electrons within this ring contributes to its stability and planarity. wikipedia.org The bonding within the chelate ring is often described as having some aromatic character. wikipedia.org

The complex is known for its kinetic inertness towards substitution reactions, a characteristic feature of many Cr(III) complexes. wikipedia.org This inertness is attributed to the high ligand field stabilization energy of the d³ configuration in an octahedral environment. However, the acetylacetonate ligands can undergo electrophilic substitution at the central carbon atom (the γ-carbon) of the chelate ring, allowing for the synthesis of derivatives. wikipedia.org

| Structural Parameter | Value (Å) | Reference |

| Average Cr-O bond length | ~1.93 - 1.978 | wikipedia.orgresearchgate.net |

Investigation of Monomeric and Polynuclear Chromium(III) Acetylacetonate Architectures

While Cr(acac)₃ is the archetypal monomeric complex, the acetylacetonate ligand and its derivatives can participate in the formation of polynuclear architectures. These can involve bridging ligands that link multiple chromium centers.

One example involves the reaction of [Cr(acac)₃] with 1,1,2,2-tetraacetylethane (taetH₂) to form binuclear complexes. acs.org In these structures, two [Cr(acac)₂] units are bridged by the tetraacetylethane ligand. This results in the formation of diastereomers, including an enantiomeric pair (ΔΔ- and ΛΛ-[Cr(acac)₂(taet)Cr(acac)₂]) and a meso form (ΔΛ-[Cr(acac)₂(taet)Cr(acac)₂]). acs.org

Other polynuclear chromium(III) complexes have been synthesized using different bridging ligands, such as hydroxo and carboxylato groups. For instance, an octanuclear chromium(III) complex, [Cr₈(OH)₁₂(OAc)₁₂], has been synthesized, featuring a ring structure of eight chromium ions bridged by hydroxo and acetato ligands. nih.gov While not directly involving acetylacetonate as a bridging ligand, these studies highlight the propensity of chromium(III) to form polynuclear assemblies. The magnetic properties of these polynuclear complexes are of particular interest, as the bridging ligands can mediate magnetic exchange interactions between the chromium(III) centers. nih.gov

| Complex | Nuclearity | Bridging Ligand | Reference |

| [Cr(acac)₃] | Monomeric | - | wikipedia.org |

| [Cr(acac)₂(taet)Cr(acac)₂] | Binuclear | 1,1,2,2-tetraacetylethane | acs.org |

| [Cr₈(OH)₁₂(OAc)₁₂] | Octanuclear | Hydroxo, Acetato | nih.gov |

Intermolecular Interactions and Supramolecular Assemblies Involving Cr(III) Acetylacetonate

In the solid state, molecules of Cr(acac)₃ are held together by weak intermolecular forces. These interactions, while not as strong as the intramolecular coordination bonds, play a crucial role in the crystal packing and can influence the physical properties of the material.

Studies have shown the presence of weak C-H···O hydrogen bonds between adjacent molecules in the crystal lattice of related chromium complexes. acs.org In the context of Cr(acac)₃ grafted onto silica (B1680970) surfaces, hydrogen bonding between the acetylacetonate ligands and surface hydroxyl groups has been identified as a key interaction. uu.nl

The potential for Cr(acac)₃ to act as a building block in supramolecular chemistry has been explored. For example, the chirality of the complex has been utilized to induce chiral nematic phases in liquid crystals. acs.org When enantiomers of Cr(acac)₃ or its binuclear derivatives are doped into a nematic liquid crystal, they can induce a helical twist in the liquid crystal phase. acs.org

Furthermore, the interaction of Cr(acac)₃ with surfaces is an area of active research. The complex can be anchored to materials like nanoporous silica. kashanu.ac.ir This is often achieved by first functionalizing the acetylacetonate ligand (e.g., with a bromo group) and then reacting it with a functionalized surface (e.g., an amine-functionalized silica). kashanu.ac.ir These materials have potential applications in catalysis. uu.nlkashanu.ac.ir

Advanced Spectroscopic Characterization Techniques for Chromium Iii Acetylacetonate

High-Resolution Vibrational Spectroscopy (IR, Raman) for Ligand and Metal-Ligand Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of Cr(acac)₃. These vibrations can be broadly categorized into ligand-localized modes and metal-ligand modes.

Detailed analysis of the IR and Raman spectra reveals characteristic bands associated with the acetylacetonate (B107027) (acac) ligand. For instance, strong bands observed in the IR spectrum are assigned to the C=C and C=O stretching vibrations. researchgate.net In the IR spectrum of Cr(acac)₃, bands at 1575 cm⁻¹ and 1520 cm⁻¹ are attributed to these stretching modes. researchgate.net A medium to strong band in the range of 910-940 cm⁻¹ is also characteristic of metal acetylacetonate complexes. researchgate.net

The metal-ligand vibrational modes, which directly probe the Cr-O bond, are also identifiable. Density functional theory (DFT) calculations have been employed to assign these modes. For Cr(acac)₃, several bands at 933, 680, 611, 594, 495, 250, 224, and 179 cm⁻¹ are found to involve Cr-O vibrational movements. researchgate.net Specifically, the IR bands at 611 and 594 cm⁻¹ are attributed to the asymmetric Cr-O stretching, while a very strong Raman band at 460 cm⁻¹ is assigned to the totally symmetric Cr-O stretching mode. researchgate.net Analysis of these spectra indicates a strong coupling between the chelated ring modes. researchgate.net

The table below summarizes key vibrational frequencies for Cr(acac)₃.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| C=C and C=O stretching | 1575, 1524 researchgate.netuu.nl | Ligand-localized | |

| Asymmetric C-CH₃ stretching / Ring deformation | 910-940 researchgate.net | Ligand-localized | |

| Asymmetric Cr-O stretching | 611, 594 researchgate.net | Metal-Ligand | |

| Symmetric Cr-O stretching | 460 researchgate.net | Metal-Ligand |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer States

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides crucial information about the electronic transitions within the Cr(acac)₃ complex. The ground state of this d³ complex is a ⁴A₂ state. scispace.com The UV-Vis spectrum is characterized by both d-d transitions, which are typically weak, and more intense charge-transfer bands.

The visible region of the spectrum is dominated by spin-allowed d-d transitions. The lowest energy absorption band, centered around 560 nm (approximately 17,857 cm⁻¹), is assigned to the ⁴A₂ → ⁴T₂ transition. scispace.comreddit.com Another spin-allowed, higher-energy transition, ⁴A₂ → ⁴T₁, is also present. scispace.com There have been some discrepancies in the reported position of the d-d band, with values around 18,400 cm⁻¹ and 17,500 cm⁻¹ being cited. reddit.com These differences may arise from varying experimental conditions such as the solvent or physical state (solution vs. solid). reddit.com

In addition to the d-d bands, a strong transition is observed in the UV region around 340 nm, which is attributed to a ligand-to-metal charge transfer (LMCT) state. msu.eduosti.gov Upon excitation, the complex can relax to a low-lying ²E excited state, which is responsible for the observed emission spectrum. scispace.commsu.edu The emission from this state is typically narrow, which is expected for a transition between states with similar geometries. msu.edu

X-ray Absorption Spectroscopy (XAS) and L-Edge Studies for Local Electronic Structure Elucidation

X-ray absorption spectroscopy (XAS) at the L-edge of transition metals is a powerful technique for probing the local electronic structure at the metal center by examining 2p to 3d transitions. nih.govhelmholtz-berlin.deosti.govacs.orgnih.gov For Cr(acac)₃, which has a near-octahedral CrO₆ core and three 3d electrons, the octahedral ligand field splits the 3d orbitals into three singly occupied t₂g orbitals and two empty eg orbitals. nih.govhelmholtz-berlin.de

The Cr L-edge XAS spectrum provides a sensitive probe of the spin state, oxidation state, and local metal-ligand environment. nih.govresearchgate.net The spectrum of Cr(acac)₃ in solution has been measured using a transmission flatjet to obtain spectra free from X-ray-induced damage. nih.govhelmholtz-berlin.denih.gov The experimental spectrum has been compared with simulations from various theoretical approaches, including crystal field multiplet (CFM), charge-transfer multiplet (CTM), and restricted active space (RAS) calculations. nih.gov These comparisons allow for a detailed interpretation of the spectral features and their relation to the electronic structure. The ligand-field splitting (10Dq) for Cr(acac)₃ has been determined to be around 2.1-2.2 eV from these studies, consistent with values from UV-Vis spectroscopy. nih.gov

The L-edge spectrum is composed of the L₃ and L₂ edges. The L-edge branching ratio, which is the ratio of the integrated intensities of the L₃ and L₂ edges, is an important experimental observable that can provide insights into the electronic structure. nih.govosti.govacs.org

Time-Resolved Spectroscopy for Probing Excited State Dynamics and Relaxation Pathways

Time-resolved spectroscopic techniques have been instrumental in unraveling the complex photophysical processes that occur in Cr(acac)₃ following photoexcitation. These studies have revealed a series of ultrafast events, including intersystem crossing (ISC), vibrational cooling, and internal conversion.

Upon excitation into the ligand field (⁴T₂) or ligand-to-metal charge transfer (LMCT) bands, the system undergoes rapid relaxation. Femtosecond time-resolved absorption spectroscopy has shown that excitation into the lowest-energy ligand-field absorption band leads to the formation of the ²E excited state. msu.edunih.gov This process involves an extremely fast intersystem crossing from the initially populated ⁴T₂ state to the ²E state, with a rate constant (k_ISC) greater than 10¹³ s⁻¹. msu.edunih.gov This ISC is so rapid that it effectively competes with vibrational relaxation in the ⁴T₂ state. msu.edunih.gov

Following the ISC, vibrational cooling in the ²E state is observed, occurring with a time constant of approximately 1.1 to 1.2 picoseconds. msu.edunih.gov When the higher energy LMCT state is excited, a biphasic decay is observed, with a very fast component (around 50 fs) attributed to the conversion from the charge-transfer state to the ligand-field manifold, followed by the ~1.2 ps vibrational cooling in the ²E state. msu.edunih.gov

Time-resolved infrared (TRIR) spectroscopy has provided further details on the relaxation dynamics. acs.orgresearchgate.net These studies show that the ground state recovers on two timescales: a major pathway of about 15 ps and a minor pathway of approximately 800 ps. acs.orgresearchgate.net The faster process is associated with a thermally activated back-intersystem crossing from the ²E state to the quartet manifold. acs.org Vibrational cooling on the excited states occurs with a time constant of about 7 ps, while on the ground state it is around 12 ps. acs.org

The following table summarizes the key kinetic parameters for the excited-state dynamics of Cr(acac)₃.

| Process | Time Constant | Technique |

| ⁴T₂ → ²E Intersystem Crossing (ISC) | < 100 fs | Femtosecond Transient Absorption msu.edunih.gov |

| Charge-Transfer to Ligand-Field Conversion | ~50 fs | Femtosecond Transient Absorption msu.edunih.gov |

| Vibrational Cooling in ²E state | ~1.1-1.2 ps | Femtosecond Transient Absorption msu.edunih.gov |

| Vibrational Cooling in Excited States | ~7 ps | Time-Resolved Infrared (TRIR) acs.org |

| Ground State Recovery (Major Pathway) | ~15 ps | Time-Resolved Infrared (TRIR) acs.orgresearchgate.net |

| Ground State Recovery (Minor Pathway) | ~800 ps | Time-Resolved Infrared (TRIR) acs.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Applications in Structural and Mechanistic Studies

While Cr(acac)₃ is paramagnetic, which often leads to broad, difficult-to-interpret NMR spectra, this property can be advantageously used in certain NMR applications. wikipedia.org

One of the primary uses of Cr(acac)₃ in NMR is as a paramagnetic relaxation agent. wikipedia.org The presence of the unpaired electrons in the chromium(III) ion provides an efficient relaxation pathway for other nuclei in the sample. wikipedia.org This is particularly useful in quantitative ¹³C NMR spectroscopy, where the long spin-lattice relaxation times (T₁) of certain carbon nuclei, such as quaternary carbons, can lead to very long experiment times. wikipedia.orgcerealsgrains.org By adding a small amount of Cr(acac)₃ to the NMR sample, the T₁ values are significantly reduced, allowing for a shorter delay between pulses and thus a faster acquisition of quantitative data. wikipedia.orgcerealsgrains.org For example, the addition of 10 mM Cr(acac)₃ to a maltodextrin (B1146171) sample reduced the longest carbon T₁ from 829 ms (B15284909) to 431 ms, nearly halving the required experimental time. cerealsgrains.org

Computational and Theoretical Investigations of Chromium Iii Pentane 2,4 Dione

Quantum Chemical Calculations of Electronic States, Bonding, and Molecular Geometry

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of Cr(acac)₃. The complex exhibits an octahedral geometry with idealized D₃ symmetry. wikipedia.org The ground state of this d³ complex is a quartet (S=3/2), arising from the (t₂g)³ electronic configuration. wikipedia.orgjeol.com

Early calculations and crystallographic studies established the key structural parameters. More recent Density Functional Theory (DFT) optimizations have refined these values. For instance, DFT/B3LYP calculations in a solvent model yielded Cr-O bond lengths between 1.977 and 1.978 Å. nih.gov These theoretical values are in good agreement with experimental data from X-ray and electron diffraction, which report Cr-O bond lengths in the range of 1.93–1.978 Å. wikipedia.orgnih.gov The bonding involves the coordination of the oxygen atoms from the three bidentate acetylacetonate (B107027) ligands to the central chromium(III) ion, forming stable chelate rings. carleton.edu The delocalized nature of the π-electrons within the acetylacetonate ligand rings is a key feature of the bonding. carleton.edunbuv.gov.ua

Theoretical studies have also investigated the interaction of Cr(acac)₃ with surfaces. For example, on silica (B1680970) surfaces, the binding is primarily due to hydrogen bonding between the surface hydroxyl groups and the acetylacetonate ligands. nbuv.gov.uaresearchgate.net In contrast, on alumina (B75360) surfaces, the interaction is characterized as a donor-acceptor interaction between the π-electrons of the ligands and surface Al³⁺ sites. nbuv.gov.uaresearchgate.net

Table 1: Calculated and Experimental Bond Lengths for Cr(acac)₃

| Method | Cr-O Bond Length (Å) | Reference |

| DFT/B3LYP (solvent optimized) | 1.977 - 1.978 | nih.gov |

| DFT/B3LYP (truncated complex) | 1.972 - 1.973 | nih.gov |

| X-ray Crystallography | 1.93 - 1.97 | wikipedia.orgnih.gov |

| Electron Diffraction | 1.93 | wikipedia.org |

Density Functional Theory (DFT) for Prediction of Spectroscopic and Electronic Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for predicting and interpreting the spectroscopic and electronic properties of Cr(acac)₃. These methods have been successfully applied to analyze various types of spectra, including photoemission (PE), near-edge X-ray absorption fine structure (NEXAFS), and electronic circular dichroism (ECD). aip.orgrsc.org

Spin-unrestricted scalar-relativistic TD-DFT calculations have been used to analyze O K-edge and Cr L₂,₃-edge NEXAFS spectra. rsc.org For the Cr L-edge, DFT/ROCIS (Restricted Open-shell Configuration Interaction with Singles) calculations have been employed. nih.govrsc.org These calculations show that the L₃-edge spectrum involves transitions to final states with the same spin multiplicity as the ground state (ΔS=0) as well as spin-flipped states (ΔS=±1). rsc.org The theoretical spectra generated by these methods show good agreement with experimental data, aiding in the assignment of complex spectral features arising from the rich multiplet structure. nih.govrsc.org

DFT calculations using the M06 functional have been effective in reproducing the vibrational circular dichroism (VCD) spectra of Cr(acac)₃, highlighting the importance of including anharmonic effects for this open-shell d³ complex. aip.org Furthermore, DFT has been used to investigate the electronic structure of γ-substituted Cr(acac)₃ derivatives, providing data on geometric structure, energy levels, and chemical states of the atoms. idsi.md The combination of DFT with photoelectron spectroscopy offers a powerful approach to understanding metal-ligand interactions and the influence of the d-orbital population on the electronic structure. idsi.md

Table 2: Key Electronic Transitions and Properties of Cr(acac)₃ from DFT and Experimental Data

| Property/Transition | Theoretical Value (Method) | Experimental Value | Reference |

| Ligand Field Splitting (10Dq) | 2.2 eV (RAS) | 2.21–2.24 eV (UV-Vis) | nih.gov |

| ⁴A₂g → ⁴T₂g | ~328 nm (d-d transition) | ~560 nm | msu.edu |

| ⁴A₂g → ⁴T₁g | ~566 nm (d-d transition) | ~340 nm | |

| Ground State Spin | S = 3/2 (Quartet) | Paramagnetic | wikipedia.orgjeol.com |

Excited-State Wavepacket Simulations and Non-Adiabatic Dynamics

The photophysical behavior of Cr(acac)₃ is characterized by extremely rapid relaxation processes following photoexcitation. Excited-state wavepacket simulations have been crucial for understanding these ultrafast non-adiabatic dynamics. kyoto-u.ac.jpscience.gov Experimental studies using femtosecond time-resolved absorption spectroscopy have shown that upon excitation to the ligand-field (⁴T₂) or ligand-to-metal charge-transfer (LMCT) states, the system undergoes an exceptionally fast intersystem crossing (ISC) to the lowest doublet state (²E). msu.edunih.govsci-hub.se

This ISC process occurs on a timescale faster than 10¹³ s⁻¹, meaning it effectively competes with vibrational relaxation (VR) in the initially excited quartet state. msu.edukyoto-u.ac.jpnih.gov This observation contradicts the conventional model of excited-state dynamics where vibrational relaxation is assumed to be much faster than intersystem crossing. kyoto-u.ac.jpscience.gov

To explain this, theoretical studies have performed excited-state wavepacket simulations based on potential energy curves (PECs) calculated with ab initio methods. kyoto-u.ac.jpkyoto-u.ac.jp These simulations revealed that the potential energy curve of the ⁴T₂g state crosses those of the ²T₁g states very close to the Franck-Condon region (the initial geometry upon excitation). kyoto-u.ac.jpresearchgate.net The simulations, considering nuclear motion along a linear reaction path, demonstrated that an ultrafast ISC from the ⁴T₂g to the ²T₁g state occurs, which is then followed by rapid internal conversion to the ²E state. kyoto-u.ac.jpsci-hub.se This theoretical model provides a clear mechanism for the experimentally observed ultrafast formation of the ²E state. msu.edukyoto-u.ac.jp Vibrational coherence has also been observed, suggesting that specific vibrational motions, like Cr-O stretching, are coupled to the ISC process. researchgate.netscispace.com

Ligand Field Multiplet Theory for Interpretation of Electronic Spectra

Ligand Field Multiplet Theory (LFMT) is a well-established theoretical framework used to interpret the electronic spectra of transition metal complexes, including Cr L-edge X-ray absorption spectra (XAS). nih.govrsc.org This approach models the electronic structure by considering the interaction of the d-electrons with the electrostatic field created by the ligands and includes electron-electron repulsion and spin-orbit coupling effects. nih.gov

In the case of Cr(acac)₃, LFMT calculations have been performed to simulate the Cr L₂,₃-edge spectra, which arise from 2p → 3d transitions. nih.govrsc.orgrsc.org These calculations successfully reproduce the main features of the experimental spectra. nih.gov By adjusting parameters such as the ligand field splitting (10Dq), LFMT can provide a good match to the experimental data. For Cr(acac)₃, a 10Dq value of around 2.1-2.2 eV is typically used, which is consistent with values derived from UV-Vis spectroscopy. nih.gov

LFMT allows for the decomposition of the complex L-edge spectrum into contributions from different final state multiplets. For the Cr(III) d³ system, excitation from the quartet ground state (⁴A₂) can lead to doublet, quartet, and sextet final states. nih.gov LFMT simulations show that the main intensity in the L₃-edge originates from transitions to quartet final states, consistent with the dominant ΔS=0 selection rule. nih.gov Comparing LFMT results with more advanced methods like Restricted Active Space (RAS) calculations helps to refine the understanding of metal-ligand interactions and the ionic character of the complex. nih.gov

Theoretical Models for Spin-Orbit Coupling and Intersystem Crossing Pathways

The exceptionally fast intersystem crossing (ISC) observed in Cr(acac)₃ is governed by the strength of the spin-orbit coupling (SOC) between electronic states of different spin multiplicities. kyoto-u.ac.jpresearchgate.net Theoretical models are essential for calculating these couplings and identifying the most probable ISC pathways.

Ab initio calculations, such as state-averaged complete active space self-consistent field (SA-CASSCF), have been employed to compute the SOC matrix elements between the relevant quartet and doublet states. kyoto-u.ac.jpresearchgate.net These calculations have found that the potential energy curve of the initially populated ⁴T₂g state crosses with those of the ²T₁g states near the Franck-Condon region. kyoto-u.ac.jpresearchgate.net Crucially, the SOCs between these crossing states are calculated to be strong, with values ranging from approximately 100 to 170 cm⁻¹. researchgate.net

The large magnitude of these SOCs is a key factor enabling the ISC to occur on an ultrafast timescale, competing with vibrational relaxation. kyoto-u.ac.jpscience.govresearchgate.net This finding is consistent with El-Sayed's rule, which predicts large SOCs when a change in spin multiplicity is accompanied by a change in orbital type. researchgate.net Following the initial ultrafast ⁴T₂g → ²T₁g ISC, the system is thought to undergo rapid internal conversion to the lower-lying ²Eg state, which is then responsible for the observed phosphorescence. msu.edukyoto-u.ac.jp Some studies also propose a thermally activated back-ISC from the ²E state to the ⁴T₂ state as a deactivation pathway. sci-hub.seresearchgate.netnih.gov These theoretical models, which map out the potential energy surfaces and calculate the couplings between them, are fundamental to explaining the complex photophysical behavior of Cr(acac)₃. kyoto-u.ac.jpmsu.edu

Reaction Mechanisms and Kinetics of Chromium Iii Acetylacetonate

Ligand Exchange Mechanisms in Solution and Solid State

The ligand exchange of tris(acetylacetonato)chromium(III), or Cr(acac)3, has been studied in various solvents to understand its reaction mechanisms. In acetylacetone (B45752), the exchange rate is proportional to the complex concentration, and the reaction proceeds without decomposition of the complex. oup.com

Solvent molecules play a crucial role in the ligand exchange reactions of Cr(acac)3. In acetonitrile (B52724), the exchange with free acetylacetone (Hacac) is catalyzed by water. acs.org The proposed mechanism involves the formation of an intermediate where a proton is transferred from the incoming Hacac to the leaving acetylacetonate (B107027) anion (acac⁻). acs.org Water molecules are thought to facilitate this intramolecular proton transfer. acs.org

In acetylacetone as the solvent, an intermediate is formed that includes a one-ended acetylacetonate and a solvent molecule in the rate-determining step. oup.com The nature of the solvent can also influence the reaction pathway. For instance, in coordinating solvents like acetylacetone, the formation of an intermediate with a one-ended bidentate ligand and a solvent molecule as unidentates is considered a reasonable step. oup.com

The ligand exchange kinetics of Cr(acac)3 in acetonitrile indicate two different pathways depending on the concentration of free Hacac. acs.org

At high Hacac concentrations (> 0.1 M), the free Hacac appears to interact directly with the Cr(acac)3 complex. acs.org

At low Hacac concentrations (< 0.03 M), the complex is believed to spontaneously form a unidentate ligand, which then interacts with the free Hacac. acs.org

The study of deuterium (B1214612) isotope effects provides valuable insights into the reaction mechanisms of Cr(acac)3. A significant deuterium isotope effect has been observed for the ligand exchange reaction in acetylacetone, which is different from what is seen with the analogous cobalt(III) complex. oup.com This difference suggests distinct rate-determining steps for the two complexes. oup.com

For the ligand exchange of Cr(acac)3 in acetonitrile, a deuterium isotope effect was also noted when using deuterated acetylacetone. acs.org The ratio of the rate constants, k₀(H)/k₀(D), was calculated to be approximately 2.0 at 166.4 °C. acs.org This effect supports the proposed mechanism where proton transfer is a key step in the exchange process. acs.org The presence of a significant primary deuterium isotope effect is generally considered evidence that hydrogen abstraction is at least partially rate-limiting in a reaction. nih.gov

Electron Transfer and Redox Activity of Chromium(III) Acetylacetonate Complexes

The electron transfer and redox properties of Cr(acac)3 are complex and have been the subject of detailed investigation. While Cr(acac)3 itself is relatively inert, its redox chemistry can be activated and controlled.

Recent research has shown that the redox activity of the typically "redox-inactive" acetylacetonate ligand can be controlled by the ligand field of a high-spin chromium(II) center. nih.govrsc.org By coordinating or de-coordinating labile auxiliary ligands, it is possible to tailor the occurrence of metal-ligand redox events. nih.govresearchgate.net This mechanism involves the destabilization of the d(z²) orbital relative to the π* lowest unoccupied molecular orbital (LUMO) of the acetylacetonate ligand. nih.govrsc.orgchemrxiv.org

The introduction of modest σ-donors, such as pyridine (B92270) ligands, to the vacant axial positions of square-planar [Cr(acac)₂] can induce the reduction of the acetylacetonate ligand scaffold. rsc.org This demonstrates a reversible valence tautomerization process: {Cr(II)–(acac)₂²⁻} ⇄ {Cr(III)–(acac)₂˙³⁻}. nih.govrsc.org This cooperative metal-ligand redox chemistry highlights a strategy for engineering redox activity in seemingly inactive ligands. nih.govresearchgate.netacs.org

Pulse radiolysis studies have been used to investigate the kinetics of aquation of the tris(acetylacetonate) complexes of divalent chromium, among others. osti.gov In the case of the Cr(acac)₃⁻ complex, the first step of the aquation reaction was found to be too rapid to be followed by the experimental technique used. osti.gov

Voltammetric and spectroelectrochemical measurements of Cr(acac)3 have been performed to understand the mechanism of its first electrochemical disproportionation. researchgate.net The results suggest that the reaction mechanism can vary depending on the solvent and supporting electrolyte. researchgate.net For the negative half-reaction, ligand dissociation and subsequent structural reorganization of the Cr(acac)3 complex are suggested. researchgate.net This contrasts with vanadium acetylacetonate, where no ligand dissociation was observed, indicating a different mechanism from the outer-sphere electron transfer proposed for the vanadium complex. researchgate.net

Surface Interactions and Binding Mechanisms on Oxide Supports (e.g., Silica (B1680970), Alumina)

The interaction of Cr(acac)3 with oxide surfaces like silica (SiO₂) and alumina (B75360) (Al₂O₃) is important for the synthesis of supported heterogeneous catalysts. nbuv.gov.ua The binding mechanisms differ depending on the nature of the support. nbuv.gov.ua

On silica surfaces, the binding of Cr(acac)3 molecules is primarily due to the formation of hydrogen bonds between the surface hydroxyl groups and the acetylacetonate ligands. nbuv.gov.uaresearchgate.net This interaction has been confirmed by various spectroscopic techniques. nbuv.gov.ua Thermal activation can lead to a ligand substitution reaction between the hydrogen-bonded Cr(acac)3 and the surface hydroxyl groups, resulting in the formation of covalently bonded ≡SiO–Cr(acac)₂ species and the release of acetylacetone. nbuv.gov.ua Chemical modification of a silica surface with Cr(acac)3 from the gas phase at 190°C leads to the formation of chromium acac species that interact with the surface via hydrogen bonding involving the quasi π-electron system of two acac ligands. capes.gov.br

In contrast, on alumina surfaces, the binding of Cr(acac)3 is attributed to a donor-acceptor interaction between the π-electrons of the acetylacetonate ligands and the Lewis acidic Al³⁺ sites. nbuv.gov.uaresearchgate.net This mechanism is supported by the observation that the concentration of surface hydroxyl groups on alumina does not significantly affect the Cr(acac)3 loading. nbuv.gov.ua The stabilization of Cr(acac)3 on alumina occurs in a molecular form through these donor-acceptor interactions with both surface hydroxyl groups and coordinatively unsaturated Al³⁺ ions. researchgate.netresearchgate.net

Photophysical and Photochemical Reaction Pathways

The study of the photophysical and photochemical reaction pathways of chromium(III) acetylacetonate, Cr(acac)3, reveals complex and ultrafast dynamics that challenge conventional models of excited-state relaxation in transition metal complexes. Advanced spectroscopic techniques have provided profound insights into the sequence of events following photoexcitation, particularly the rapid transitions between electronic states of different spin multiplicities and the role of vibrational motion in these processes.

Ultrafast Intersystem Crossing (ISC) Dynamics in Cr(III) Acetylacetonate

The photophysics of Cr(acac)3 are characterized by an exceptionally rapid intersystem crossing (ISC) process. msu.edunih.gov Following excitation into the spin-allowed quartet ligand-field band (⁴A₂ → ⁴T₂), the system undergoes an ultrafast conversion to the lowest-energy spin-forbidden doublet state (²E). msu.eduacs.org This process is remarkably efficient, occurring at a rate (k_ISC) greater than 10¹³ s⁻¹, which means the conversion from the ⁴T₂ to the ²E state happens within a timescale of approximately 100 femtoseconds. msu.eduacs.org

This ultrafast ISC is a significant finding because it competes effectively with, and in fact occurs more rapidly than, vibrational relaxation within the initially populated ⁴T₂ state. msu.edunih.govresearchgate.net This observation contradicts the conventional model of excited-state dynamics in many molecules, where vibrational relaxation is typically assumed to be a much faster process than intersystem crossing (k_vib >> k_ISC). nih.govkyoto-u.ac.jp

Femtosecond time-resolved absorption spectroscopy has been a key technique in elucidating these dynamics. nih.govacs.org

Ligand-Field Excitation: Upon excitation into the lowest-energy ligand-field absorption band, Cr(acac)₃ exhibits monophasic decay kinetics with a time constant of 1.1 ± 0.1 picoseconds (ps). nih.govresearchgate.net This decay is independent of the specific excitation or probe wavelength within the ⁴A₂ → ⁴T₂ absorption profile. nih.gov The observed spectral narrowing during this process, without a significant shift in the excited-state absorption spectrum, is consistent with this timescale being attributable to vibrational cooling within the destination ²E state, not the ISC itself. msu.edunih.gov

Charge-Transfer Excitation: When excited into the higher-energy Ligand-to-Metal Charge Transfer (LMCT) band (e.g., at 336 nm), the system displays biphasic kinetics. msu.edunih.govresearchgate.net An initial, extremely fast component (τ₁) of 50 ± 20 femtoseconds (fs) is attributed to the conversion from the charge-transfer state to the ligand-field manifold. nih.govresearchgate.net This is followed by a slower component (τ₂) of 1.2 ± 0.2 ps, which, similar to ligand-field excitation, is assigned to vibrational cooling in the ²E state. nih.govresearchgate.net

Theoretical investigations provide an explanation for this ultrafast ISC. kyoto-u.ac.jpresearchgate.net Quantum chemical calculations indicate that the potential energy curve of the ⁴T₂ state crosses that of the ²T₁ state (which is close in energy to the ²E state) very near the Franck-Condon region—the molecular geometry immediately following excitation. kyoto-u.ac.jpresearchgate.net This proximity of potential energy surfaces, combined with strong spin-orbit coupling between these states, creates a highly efficient pathway for the system to switch from the quartet spin state to the doublet spin state. researchgate.net

| Excitation Type | Observed Process | Time Constant (τ) | Assignment | Reference |

|---|---|---|---|---|

| Ligand-Field (⁴A₂ → ⁴T₂) | Monophasic Decay | 1.1 ± 0.1 ps | Vibrational Cooling in the ²E state | nih.govresearchgate.net |

| Charge-Transfer (LMCT) | Biphasic Decay | τ₁ = 50 ± 20 fs | Conversion from CT to Ligand-Field Manifold | nih.govresearchgate.net |

| τ₂ = 1.2 ± 0.2 ps | Vibrational Cooling in the ²E state | nih.govresearchgate.net | ||

| Ligand-Field (⁴A₂ → ⁴T₂) | Intersystem Crossing (⁴T₂ → ²E) | < 100 fs (k_ISC > 10¹³ s⁻¹) | Ultrafast Intersystem Crossing | msu.eduacs.org |

Observation and Role of Vibrational Coherence in Excited State Relaxation

Further detailed studies of the excited-state dynamics in Cr(acac)₃ have revealed the presence of vibrational coherence following photoexcitation. researchgate.netrsc.org This means that the excitation laser pulse is short enough to create a superposition of multiple vibrational states that initially oscillate in phase, creating a "wavepacket" that can be observed experimentally. scispace.com

Following excitation into the ⁴A₂ → ⁴T₂ ligand-field band, the transient kinetics exhibit a rapidly damped oscillatory component with a frequency of 164 cm⁻¹. researchgate.netrsc.orgresearchgate.net This frequency is not associated with any known vibrational modes of the molecule in its electronic ground state. researchgate.netrsc.org Therefore, this signal is assigned as an excited-state vibrational coherence. researchgate.netscispace.com

The most significant aspect of this finding is that the vibrational coherence is retained during the ultrafast ⁴T₂ → ²E intersystem crossing. researchgate.netresearchgate.netpnas.org The timescale of the coherence suggests that the nuclear motion associated with this specific vibration is fundamentally linked to the mechanism of the ISC. researchgate.net In essence, this vibrational mode appears to be a key component of the reaction coordinate that drives the molecule from the quartet to the doublet potential energy surface. rsc.orgscispace.com

Density Functional Theory (DFT) calculations have been employed to identify the nature of this 164 cm⁻¹ mode. researchgate.netrsc.org The calculations suggest that this oscillation likely involves a combination of the symmetric stretching of the chromium-oxygen (Cr-O) bonds and large-amplitude motion of the acetylacetonate ligand backbone in the excited state. researchgate.netrsc.orgscispace.com

This hypothesis is further supported by comparative studies with a more sterically hindered analogue, tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III), or Cr(t-Bu-acac)₃. This electronically similar molecule exhibits a ⁴T₂ → ²E conversion that is more than an order of magnitude slower than in Cr(acac)₃. rsc.orgresearchgate.net This dramatic slowdown, caused by the bulky tert-butyl groups hindering the necessary structural changes, strongly implies that the ligand motion observed as vibrational coherence in Cr(acac)₃ is integral to facilitating the ultrafast ISC. rsc.orgscispace.comresearchgate.net

| Parameter | Observation/Finding | Significance | Reference |

|---|---|---|---|

| Coherent Oscillation Frequency | 164 cm⁻¹ | Assigned to an excited-state vibration, not a ground-state mode. | researchgate.netrsc.orgresearchgate.net |

| Nature of Vibration (from DFT) | Combination of Cr-O bond stretching and ligand backbone motion. | Identifies the specific nuclear motions involved in the relaxation pathway. | researchgate.netrsc.orgscispace.com |

| Coherence Timescale | The coherence is retained during the sub-picosecond ISC event. | Indicates the vibration is part of the reaction coordinate for the ISC. | researchgate.netpnas.org |

| Decoherence Time | ~70 fs | Attributed to the timescale of the intersystem crossing event itself. | pnas.org |

Applications in Materials Science and Advanced Chemical Synthesis

Precursor Chemistry for Chromium-Based Thin Films and Oxide Materials via Chemical Vapor Deposition (CVD) and Solution-Phase Methods

Chromium(III) pentane-2,4-dione, also known as Chromium(III) acetylacetonate (B107027) or Cr(acac)₃, is a key precursor in the fabrication of chromium-based thin films and oxide materials through various deposition techniques. researchgate.netrsc.org Its utility stems from its volatility, thermal stability, and well-defined molecular structure, which are critical for achieving high-quality films. researchgate.netresearchgate.net

In Chemical Vapor Deposition (CVD), Cr(acac)₃ serves as a molecular precursor to create chromium-containing thin films. researchgate.net For instance, shiny and smooth chromium oxide (Cr₂O₃) thin films have been prepared by atmospheric-pressure CVD using Cr(acac)₃ at reaction temperatures above 400°C. researchgate.net These films exhibit significant solar absorptance and high infrared reflectance, making them suitable for applications in solar energy conversion. researchgate.net Additionally, a plasma-assisted metal-organic CVD (PAMOCVD) technique has been developed to deposit hard nanocrystalline chromium nitride (CrN) thin films using Cr(acac)₃ as a precursor. clariant.comacs.org This low-temperature process utilizes a volatile mixture of Cr(acac)₃ with either ammonium iodide or ammonium bifluoride. clariant.comacs.org

Beyond CVD, Cr(acac)₃ is also employed in solution-phase methods like sol-gel processes to produce chromium-based materials. researchgate.net It can be used for the synthesis of chromium oxide (Cr₂O₃) nanoparticles, which have applications in magnetic, catalytic, and electrochemical devices. researchgate.net The synthesis of single-crystalline α-Cr₂O₃ layers on sapphire substrates has been achieved through ultrasonic-assisted chemical vapor deposition, highlighting the versatility of Cr(acac)₃ as a precursor. acs.org

The selection of the precursor is a critical factor that influences the composition, structure, and functionality of the resulting thin film. researchgate.net Cr(acac)₃ is often chosen for its ability to produce high-purity films with desirable properties for applications ranging from electrochromics to energy storage. researchgate.netresearchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Chromium(III) pentane-2,4-dione plays a role in the synthesis of more complex materials such as metal-organic frameworks (MOFs) and coordination polymers. A rational approach to synthesizing silver-chromium mixed-metal coordination polymers has been demonstrated using a derivative of acetylacetone (B45752), 3-cyanoacetylacetone (HacacCN). acs.org After deprotonation, this ligand forms a pseudo-octahedral complex, Cr(acacCN)₃. This chromium complex can then be combined with silver salts of weakly coordinating anions to form mixed-metal coordination polymers. acs.org

Catalytic Applications in Organic Transformations

Polymerization Catalysis, specifically Ethylene Polymerization

Chromium(III) pentane-2,4-dione is a recognized catalyst or catalyst precursor in the polymerization of ethylene. wikipedia.orglibretexts.org It is used in the creation of chromium-based catalysts, often supported on materials like silica (B1680970), for the production of polyethylene. libretexts.orgsigmaaldrich.com The chromium compound, such as chromium acetylacetonate, is activated through calcination to form active CrO₃ sites for ethylene polymerization. libretexts.org

Research has shown that grafting Cr(acac)₃ complexes onto the surface of mesoporous materials like MCM-41 results in active catalysts for both gas-phase and slurry-phase ethylene polymerization at 100°C. The polymerization activity is influenced by factors such as chromium loading, precalcination temperature, and the characteristics of the support material. For example, a 1 wt% [Cr(acac)₃]-AlMCM-41 catalyst, when pretreated at high temperatures, was found to be highly active, with a polymerization rate of 14,000 g of polyethylene per gram of chromium per hour.

The interaction between the Cr(acac)₃ complex and the support is crucial. On silica, the interaction is primarily through hydrogen bonding between the surface hydroxyl groups and the acetylacetonate ligands. On alumina-containing silica (AlMCM-41), the deposition can occur via either a ligand exchange reaction or hydrogen bonding. Upon calcination, the Cr³⁺ from the acetylacetonate complex is almost completely oxidized to Cr⁶⁺, which is the active species for polymerization.

Oxidation Reactions of Alcohols and Hydrocarbons

Chromium(III) pentane-2,4-dione has demonstrated catalytic activity in the oxidation of both alcohols and hydrocarbons. wikipedia.org It has been found to be an efficient catalyst for the oxidation of alcohols to aldehydes and ketones. wikipedia.org In one study, Cr(acac)₃ (10 mol%) catalyzed the oxidation of alcohols with periodic acid (1.5 equivalents) in acetonitrile (B52724) at room temperature, yielding the corresponding aldehydes and ketones. wikipedia.org

In the realm of hydrocarbon oxidation, chromium acetylacetonate is an active catalyst for the oxidation of hydrocarbons by molecular oxygen and for the decomposition of organic hydroperoxides. wikipedia.org It has been shown to catalyze the oxidation of secondary alcohols to ketones using organic hydroperoxides. wikipedia.org A patented method describes the catalytic oxidation of hydrocarbons like 2,3-dimethylbutane, cyclohexane, and octane to form alcohols and ketones using tertiary butyl hydroperoxide in the presence of chromium acetylacetonate at temperatures between 80°C and 110°C.

The mechanism of these oxidation reactions can be complex. For instance, in the presence of a silane and dioxygen, cobalt complexes with ligands derived from pentane-2,4-dione can catalyze the Wacker-type oxidation of olefins to ketones. While this example involves cobalt, it highlights the reactivity of the pentane-2,4-dione ligand system in oxidation catalysis. Chromium-based catalysts, including CrO₃, are known to be efficient for benzylic oxidation with periodic acid as the terminal oxidant.

Hydrogenation Catalysis

The application of Chromium(III) pentane-2,4-dione in hydrogenation catalysis appears to be limited based on available research. One study that investigated various CO-free chromium precursors for the transfer hydrogenation of aromatic aldehydes found that [Cr(acac)₃] was almost inactive. While chromium-based catalysts are used in some hydrogenation processes, the specific role of Chromium(III) pentane-2,4-dione as a catalyst for hydrogenation is not well-established in the scientific literature.

Role in Advanced Energy Storage Systems, particularly Redox Flow Batteries

Chromium(III) pentane-2,4-dione is a compound of interest for non-aqueous redox flow batteries (RFBs), a promising technology for large-scale energy storage. Non-aqueous RFBs offer the potential for higher energy densities compared to their aqueous counterparts due to a wider electrochemical potential range.

Cr(acac)₃ has been investigated as an active species in these systems. Research has focused on the design, synthesis, and characterization of a series of chromium and vanadium acetylacetonate complexes for use in RFBs. The solubility of these complexes in organic solvents like acetonitrile can be significantly altered by modifying the acetylacetonate ligand, which is a key factor for battery performance.

An iron-chromium non-aqueous RFB has been reported that utilizes the fast kinetics of the iron(III) acetylacetonate redox couple on the positive side and the chromium(III) acetylacetonate redox couple on the negative side. This system has an open-circuit voltage of 1.2 V and demonstrates the potential for fast charging. The use of abundant and low-cost materials like iron and chromium makes this an economically attractive option for energy storage.

The electrochemical behavior of Cr(acac)₃ has been studied using techniques like cyclic voltammetry to understand its redox properties, which are fundamental to its function in a flow battery. These studies are crucial for optimizing the performance and efficiency of redox flow batteries that employ this chromium complex.

Interactive Data Table: Properties of Chromium(III) pentane-2,4-dione

| Property | Value |

| Chemical Formula | Cr(C₅H₇O₂)₃ |

| Molar Mass | 349.32 g/mol |

| Appearance | Deep maroon solid |

| Melting Point | 210 °C (410 °F; 483 K) |

| Boiling Point | 340 °C (644 °F; 613 K) |

| Symmetry (idealized) | D₃ |

| Cr-O distance | 1.93 Å |

Surface Modification and Interfacial Chemistry in Polymeric Systems

One of the key areas of investigation is the use of metal acetylacetonates to enhance the durability of coatings on various substrates. For instance, studies on the surface protection of wood have explored the use of different metal acetylacetonates, including chromium acetylacetonate, as photostabilizing agents. In such applications, the metal complex can be applied as a primer, which then influences the performance of a subsequent polyurethane coating. Research has shown that certain metal acetylacetonates can reduce the photo-discoloration of panels finished with a polyurethane coating, suggesting a direct interaction at the interface that imparts protective qualities. specialchem.com

The mechanism by which adhesion promoters like Chromium; pentane-2,4-dione function often involves the formation of a bridging structure between the polymer resin and the substrate. This can occur through various interactions, including chemical bonding (anchoring) and physical entanglement of polymer chains. dcachem.com In the case of Cr(acac)3, its coordination chemistry allows for potential interactions with functional groups present on the polymer surface or the substrate, thereby strengthening the interfacial bond.

While specific quantitative data on the direct effect of this compound on the surface energy and contact angle of polyurethanes is not extensively available in publicly accessible literature, the general principles of adhesion promotion suggest a significant impact. Adhesion promoters work by enhancing the affinity between the coating and the substrate, a key factor of which is the wetting of the liquid coating on the substrate surface. specialchem.com An increase in surface energy of the polymer substrate generally leads to better adhesion.

Table 1: Investigated Applications of Metal Acetylacetonates in Surface Modification

| Metal Acetylacetonate | Polymer System | Application | Observed Effect |

| Chromium(III) acetylacetonate | Polyurethane Coating on Wood | Photoprotective Primer | Reduced photo-discoloration specialchem.com |

| Various Metal Acetylacetonates | - | Adhesion Promoters | General improvement in coating adhesion specialchem.comdcachem.com |

Detailed Research Findings:

Research into the application of metal acetylacetonates for wood surface protection provides valuable insights into their role at the polymer interface. A study involving the treatment of yellow cedar veneers with various acetylacetonates, including that of chromium, demonstrated that these compounds can act as effective photostabilizers. When used as a primer, certain metal acetylacetonates were found to reduce the discoloration of a subsequent polyurethane coating upon exposure to natural weathering. This suggests that the presence of the metal complex at the wood-polyurethane interface modifies the chemical environment, leading to enhanced stability against UV degradation. specialchem.com

The broader class of organometallic compounds, which includes this compound, is known to be effective as adhesion promoters. dcachem.com The primary function of an adhesion promoter is to enhance the bond between a coating and a substrate. This is achieved by creating a strong and permanent bond that has an affinity for both the substrate and the applied coating. The mechanisms behind this can involve mechanical adhesion, physical interactions at the molecular level (such as dipole interactions), thermodynamic effects related to interface energy, and the formation of chemical bonds. specialchem.com While chromium-based adhesion promoters have been noted for their effectiveness on various substrates, their use has become less common due to toxicity concerns. dcachem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.